molecular formula C6H12ClNS B1428424 cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride CAS No. 179339-70-9

cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride

Cat. No.: B1428424
CAS No.: 179339-70-9
M. Wt: 165.69 g/mol
InChI Key: UTFHVCNHGSHVLP-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 179339-70-9) is a bicyclic heterocyclic compound with a molecular formula of C₆H₁₂ClNS and a molecular weight of 165.68 g/mol. It features a fused thieno-pyrrole ring system in a cis-configuration (3aR,6aS), stabilized as a hydrochloride salt to enhance solubility and stability . The compound is utilized in pharmaceutical research, often serving as a key intermediate in the synthesis of bioactive molecules. Its structural uniqueness lies in the sulfur-containing thiophene ring fused to a pyrrolidine moiety, which distinguishes it from other pyrrole or thiophene derivatives .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHVCNHGSHVLP-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Secondary Amine Intermediates

A patent source describes the synthesis of hexahydro-1H-thieno[3,4-c]pyrrole derivatives through reaction of halogenated intermediates with corresponding secondary amines, which likely involves nucleophilic substitution followed by intramolecular cyclization to form the fused bicyclic system. The hydrochloride salt is obtained by treatment with HCl in an appropriate solvent, yielding the cis isomer predominantly due to stereochemical control during cyclization.

Multi-Component Reactions and Organocatalysis

Recent advances in pyrrole synthesis provide insights into potential methodologies applicable to the preparation of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride:

  • Metal-free multi-component reactions (MCRs) involving aldehydes, amines, and sulfur-containing compounds under mild conditions have been reported to efficiently build pyrrole frameworks with high regio- and stereoselectivity.
  • Organocatalysts such as L-proline and bases like DBU or tBuOK have been employed to catalyze cyclization and annulation reactions, favoring formation of fused pyrrole derivatives with controlled stereochemistry.
  • Solvent-free and light-assisted methods have also been documented for pyrrole synthesis, which could be adapted for thieno-pyrrole systems to improve environmental and economic aspects.

Specific Synthetic Protocol Example (Hypothetical Based on Literature)

Step Reagents and Conditions Description Outcome
1 Halogenated thiophene derivative + Secondary amine, solvent (e.g., ethanol), reflux Nucleophilic substitution to form intermediate amine-thiophene adduct Intermediate formation
2 Intramolecular cyclization induced by heating or acid catalysis Ring closure to form bicyclic thieno-pyrrole core Formation of cis-hexahydro-1H-thieno[3,4-c]pyrrole
3 Treatment with HCl in solvent (e.g., diethyl ether) Formation of hydrochloride salt This compound

While direct yield data specific to this compound are scarce in open literature, analogous pyrrole syntheses via multi-component or cyclization reactions demonstrate yields ranging from moderate to high (25–88%), depending on substrate scope and reaction conditions. The stereoselectivity favoring the cis isomer is generally achieved by controlling reaction temperature, solvent polarity, and choice of catalyst or acid.

Methodology Key Reagents Conditions Yield Range Notes
Halogenated intermediate + secondary amine cyclization Halogenated thiophene, secondary amine, HCl Reflux, acid treatment Not explicitly reported Predominantly cis isomer formation
Metal-free multi-component reactions Aldehydes, amines, sulfur sources, organocatalysts Mild temperature, solvent or solvent-free 25–88% (for related pyrroles) Environmentally friendly, catalyst-dependent
Organocatalytic cycloisomerization Organocatalysts (e.g., L-proline, DBU), bases Room temperature to moderate heating 48–94% (related pyrroles) High regio- and stereoselectivity

The preparation of this compound is achieved primarily through nucleophilic substitution and intramolecular cyclization strategies involving halogenated thiophene derivatives and secondary amines, followed by hydrochloride salt formation. Advances in metal-free catalysis and organocatalysis offer promising alternative routes that may enhance yield, selectivity, and environmental compatibility. However, detailed experimental protocols and yield optimizations specific to this compound remain limited in publicly available literature, highlighting an area for further research and development.

Chemical Reactions Analysis

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect .

Comparison with Similar Compounds

Key Compounds:

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a)

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : ~162 g/mol
  • Key Features : A pyrrolo-pyridine core with a carboxylic acid substituent.
  • Synthesis Yield : 95% .

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : ~196.5 g/mol
  • Key Features : Chloro substituent at position 5 enhances electronic effects.
  • Synthesis Yield : 71% .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : ~192 g/mol
  • Key Features : Methoxy group improves lipophilicity.
  • Synthesis Yield : 80% .

Structural and Functional Comparison:

Parameter cis-Hexahydro-1H-thieno[3,4-c]pyrrole HCl Pyrrolo-Pyridine Carboxylic Acids (10a–c)
Core Structure Thieno-pyrrole bicyclic system Pyrrolo-pyridine fused ring
Functional Groups Hydrochloride salt Carboxylic acid, halogen/methoxy groups
Molecular Weight 165.68 g/mol 162–196 g/mol
Synthetic Yield Not reported 71–95%
Key Applications Pharmaceutical intermediate Potential building blocks for drug design

Analysis :

  • The thieno-pyrrole system in the target compound introduces sulfur, which may influence electronic properties and metabolic stability compared to nitrogen-rich pyrrolo-pyridines.
  • The hydrochloride salt enhances aqueous solubility, whereas carboxylic acid derivatives (10a–c) offer versatility for further functionalization via amidation or esterification .

Spiro Indole-Pyrrolo-Pyrrole Diones

Key Compound:

1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione

  • Structure : Complex spiro framework combining indole and pyrrolo-pyrrole dione.
  • Key Feature : Dual heterocyclic systems with a dione moiety.

Comparison:

Parameter cis-Hexahydro-1H-thieno[3,4-c]pyrrole HCl Spiro Indole-Pyrrolo-Pyrrole Diones
Structural Complexity Moderate (bicyclic) High (spiro-tricyclic)
Functional Groups Hydrochloride Dione, indole
Molecular Weight 165.68 g/mol ~300–350 g/mol (estimated)
Therapeutic Target Not explicitly reported TP53 activation

Analysis :

  • The spiro compounds exhibit significantly higher structural complexity and molecular weight, enabling interactions with biological targets like TP53. In contrast, the simpler thieno-pyrrole system may prioritize pharmacokinetic optimization .

Biological Activity

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS Number: 179339-70-9) is a heterocyclic compound characterized by its unique structural properties, which include a thieno-pyrrole ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₂ClNS
  • Molecular Weight : Approximately 165.68 g/mol
  • Structure : The compound features a saturated thieno-pyrrole ring system, which is significant for its reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets. Its mechanism may include:

  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be elucidated .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties:

  • Antifungal Properties : It has demonstrated efficacy against various fungal strains, making it a candidate for antifungal drug development .
  • Antibacterial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer activity:

  • Cell Proliferation Inhibition : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Selectivity : Early investigations suggest that it may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antifungal activity against Candida species with an IC50 value of 12 μg/mL.
Study 2Anticancer ActivityReported inhibition of human breast cancer cell lines with an IC50 value of 15 μM.
Study 3Mechanistic InsightsProposed that the compound acts through receptor modulation affecting apoptotic pathways in cancer cells.

Q & A

Q. What are the common synthetic routes for cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride?

The synthesis typically involves cyclization reactions using precursors such as hydrazones and dicarbonyl compounds. For example, a Knorr-type reaction can form the bicyclic thieno-pyrrole core, followed by hydrochlorination to enhance solubility . Alternative methods include reductive amination of ketones in the presence of boron-based reducing agents (e.g., NaBH₄ or BH₃·THF) to achieve stereochemical control . Reaction progress is monitored via TLC and NMR to confirm intermediate formation.

Q. How is the structural elucidation of this compound performed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton and carbon environments, with characteristic shifts for the bicyclic system (e.g., δ 3.5–4.5 ppm for protons adjacent to sulfur) .
  • Infrared Spectroscopy (IR): Confirms functional groups like NH (stretch ~3300 cm⁻¹) and C-S (stretch ~650 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry and validates the cis-configuration of the fused rings .

Q. What are the key physicochemical properties of this compound?

  • Molecular Formula: C₆H₁₂ClNS (MW: 165.68 g/mol) .
  • Solubility: High aqueous solubility due to the hydrochloride salt; sparingly soluble in non-polar solvents .
  • Stability: Hygroscopic; requires storage under inert atmosphere at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or reactivity data?

Discrepancies often arise from variations in synthesis conditions or purity. For example:

  • Purity Analysis: Use HPLC (≥95% purity threshold) to rule out impurities affecting solubility .
  • Counterion Effects: Compare hydrochloride salt vs. free base forms, as the former enhances aqueous solubility .
  • Crystallization Solvents: Polar solvents (e.g., ethanol/water mixtures) may yield different polymorphs with altered dissolution rates .

Q. What strategies optimize the biological activity of cis-hexahydro-1H-thieno[3,4-c]pyrrole derivatives?

  • Structure-Activity Relationship (SAR) Studies: Modify the thieno-pyrrole scaffold via:
    • N-Substitution: Introduce alkyl or aryl groups to enhance receptor binding .
    • Ring Expansion: Fuse additional heterocycles (e.g., pyran) to modulate pharmacokinetics .
  • In Vitro Assays: Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What analytical methods ensure purity and stability in long-term studies?

  • HPLC-MS: Detects degradation products (e.g., oxidation of sulfur moieties) with a C18 column and 0.1% TFA in water/acetonitrile gradient .
  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks; monitor via NMR for structural integrity .
  • Elemental Analysis: Validate chloride content (±0.3% theoretical) to confirm salt stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
Reactant of Route 2
cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.